a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate
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Overview
Description
a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate: is a chemical compound that belongs to the family of glucopyranosides. It is characterized by the presence of a glucopyranoside moiety attached to a 2-chloro-4-nitrophenyl group, with acetyl groups at the 2, 3, 4, and 6 positions of the glucose ring. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for glycosidases and glycosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate typically involves the acetylation of a-D-glucopyranoside followed by the introduction of the 2-chloro-4-nitrophenyl group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The 2-chloro-4-nitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding amino derivative.
Scientific Research Applications
a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Enzyme Assays: Used as a substrate for glycosidases and glycosyltransferases to study enzyme kinetics and mechanisms.
Biochemical Research: Employed in the synthesis of complex carbohydrates and glycoconjugates for studying carbohydrate-protein interactions.
Medical Research: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate involves its interaction with specific enzymes, particularly glycosidases and glycosyltransferases. The compound acts as a substrate for these enzymes, undergoing hydrolysis or glycosylation reactions. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes catalysis. The pathways involved include the cleavage of glycosidic bonds and the transfer of glycosyl groups .
Comparison with Similar Compounds
2-Chloro-4-nitrophenyl-α-D-glucopyranoside: Similar structure but lacks the acetyl groups.
4-Nitrophenyl-α-D-glucopyranoside: Similar structure but lacks both the chlorine and acetyl groups.
2-Chloro-4-nitrophenyl-α-D-maltotrioside: Contains a maltotrioside moiety instead of a glucopyranoside.
Uniqueness: a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate is unique due to the presence of both the 2-chloro-4-nitrophenyl group and the acetyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable tool in biochemical research and industrial applications .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIUQCWYQOPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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